![molecular formula C20H18N6O3S B2961372 2-methoxy-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide CAS No. 932537-63-8](/img/structure/B2961372.png)
2-methoxy-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
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Overview
Description
Synthesis Analysis
Molecular Structure Analysis
Compound 1 exhibits intermolecular hydrogen bonding (C11—H11···N2) with a bond length of 3.463 Å. In Compound 2, the hydroxyl group is involved in intermolecular hydrogen bonding (O2—H2···O2 and O2—H2···O21) with bond lengths of 2.8885 Å and 2.9277 Å, respectively. These interactions contribute to the stability of the crystal structures .
Scientific Research Applications
Synthesis and Potential Applications
Nematocidal Activity
A study by Liu et al. (2022) detailed the design and synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, demonstrating good nematocidal activity against Bursaphelenchus xylophilus. This suggests potential agricultural or pest control applications for similar compounds (Liu et al., 2022).
Anticancer Activities
Research conducted by Kamal et al. (2011) synthesized compounds based on benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones, showing moderate to good inhibitory activity against various cancer cell lines. This highlights the potential therapeutic applications of structurally similar compounds in cancer treatment (Kamal et al., 2011).
Fluorophores for Imaging
Padalkar et al. (2015) developed novel blue-emitting fluorophores based on 1,2,3-triazole derivatives, which could have applications in biochemical imaging or as markers in biological research (Padalkar et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target proteins involved in signal transduction pathways, such as the Signal Transducer and Activator of Transcription 3 (STAT3) .
Mode of Action
These compounds often work by binding to their target proteins and inhibiting their activity. For example, they might inhibit the activation of STAT3, preventing it from transducing signals within the cell .
Biochemical Pathways
The inhibition of STAT3 can affect various biochemical pathways. STAT3 is involved in many cellular processes, including cell growth and apoptosis, immune response, and inflammation .
Result of Action
The inhibition of STAT3 can lead to a decrease in the processes it regulates. For example, it might lead to reduced inflammation and immune response .
properties
IUPAC Name |
2-methoxy-N-[3-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c1-12-17(23-25-26(12)13-8-10-14(28-2)11-9-13)18-21-20(30-24-18)22-19(27)15-6-4-5-7-16(15)29-3/h4-11H,1-3H3,(H,21,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTYFXJDTPJKOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide |
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